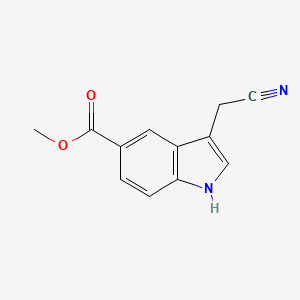
Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate (MCIC) is an organic compound that is widely used in a variety of scientific research applications. It is a derivative of the indole class of compounds and is structurally similar to other compounds such as indole-3-carboxylic acid and indole-3-acetic acid. MCIC has a variety of biochemical and physiological effects and has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Methods : Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is synthesized through various methods, including the Morita-Baylis-Hillman reaction, demonstrating its versatility in chemical synthesis. One study details the preparation of methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates, indicating a pathway for producing derivatives of this compound (Lim, Song, & Lee, 2007).
Structural Investigations : Research into the structure and molecular properties of methyl indole derivatives is crucial. A comprehensive study investigated the electronic structure, hydrogen bonding, solvent effects, and spectral features of methyl 1H-indol-5-carboxylate, providing insights into its physical and chemical properties (Srivastava et al., 2017).
Applications in Biochemical and Pharmacological Research
Peptide/Peptoid Conformation Studies : Methyl indole derivatives have been synthesized for use in peptide and peptoid conformation elucidation studies. This demonstrates their potential in biochemical research, particularly in understanding protein structures (Horwell et al., 1994).
Cancer Research : Some methyl indole derivatives have shown promise in cancer research. For instance, methyl indole-3-carboxylate derivatives exhibited anti-cancer activity, highlighting their potential as therapeutic agents (Niemyjska et al., 2012).
Synthesis of Novel Compounds : The compound is used in the synthesis of novel chemical entities, such as pyrimido[5,4-b]indole derivatives, which could have various biochemical applications (Shestakov et al., 2009).
Fluorescent Probe Development : Methyl indole derivatives are being explored for their potential as fluorescent probes, which could have significant implications in biological imaging and diagnostics (Queiroz et al., 2007).
Mécanisme D'action
Mode of Action
It’s possible that it undergoes a series of chemical reactions, such as the formation of a dihydropyrrolebenzimidazole derivative, followed by the opening of the imidazole ring . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It’s plausible that it may influence pathways related to the synthesis of pyrrole derivatives , but more research is needed to confirm this and to understand the downstream effects.
Result of Action
Some studies suggest that related compounds may have low acute toxicity , but the specific effects of this compound require further investigation.
Propriétés
IUPAC Name |
methyl 3-(cyanomethyl)-1H-indole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)8-2-3-11-10(6-8)9(4-5-13)7-14-11/h2-3,6-7,14H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFBRVZBFMLNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate | |
CAS RN |
113438-59-8 |
Source


|
| Record name | Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2438099.png)
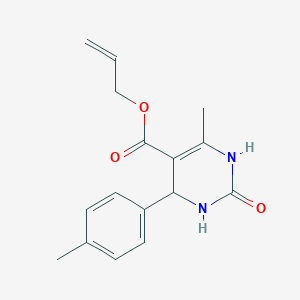
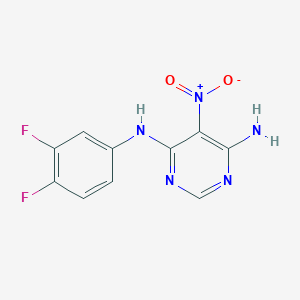
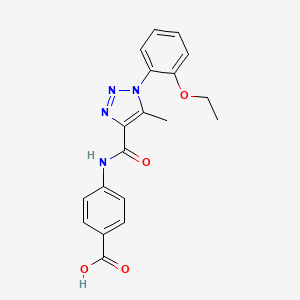
![7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2438105.png)
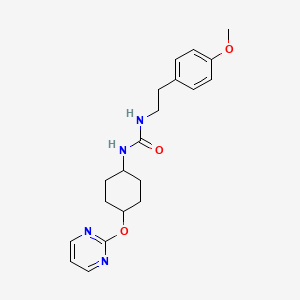
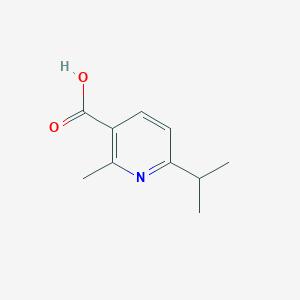
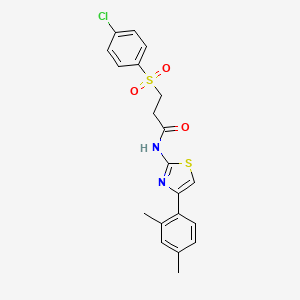
![(Z)-methyl 2-(2-((2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2438114.png)
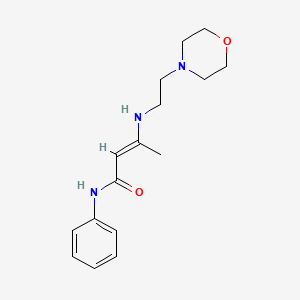
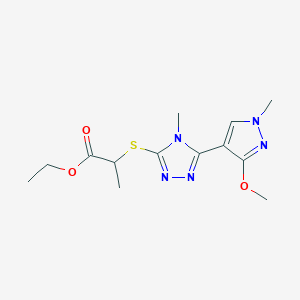
![2-[(1-But-3-enylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2438118.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2438121.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2438122.png)